Sivopixant

Description

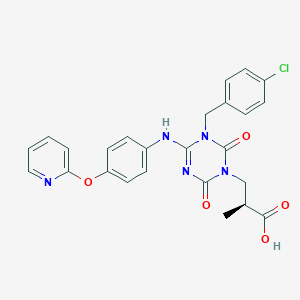

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[3-[(4-chlorophenyl)methyl]-2,6-dioxo-4-(4-pyridin-2-yloxyanilino)-1,3,5-triazin-1-yl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O5/c1-16(22(32)33)14-31-24(34)29-23(30(25(31)35)15-17-5-7-18(26)8-6-17)28-19-9-11-20(12-10-19)36-21-4-2-3-13-27-21/h2-13,16H,14-15H2,1H3,(H,32,33)(H,28,29,34)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQFKBIJUXXCG-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2414285-40-6 | |

| Record name | Sivopixant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414285406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIVOPIXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0N1VEG94I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sivopixant's Mechanism of Action in Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sivopixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons. Its mechanism of action centers on the modulation of these neurons to reduce hypersensitivity, which is implicated in conditions such as chronic cough. This technical guide provides an in-depth exploration of this compound's interaction with sensory neurons, detailing the underlying signaling pathways, relevant experimental methodologies, and key quantitative data.

Introduction: The Role of P2X3 Receptors in Sensory Neuron Hypersensitivity

The purinergic P2X3 receptor is a key player in sensory signaling, particularly in nociceptive pathways and the cough reflex.[1][2] These receptors are ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP).[2] P2X3 receptors are primarily located on small-diameter primary afferent neurons, including C-fibers and Aδ-fibers, which are responsible for transmitting sensory information such as pain and irritation.[1][2]

Under pathological conditions, such as inflammation or nerve injury, there is an increase in extracellular ATP released from damaged cells. This elevated ATP chronically activates P2X3 receptors, leading to sensitization of the sensory neurons. This hypersensitivity manifests as an exaggerated response to stimuli, a key component in the pathophysiology of chronic cough and neuropathic pain.[3][4]

This compound is a highly selective P2X3 receptor antagonist developed to target this pathway.[1][5][6][7][8][9] By blocking the P2X3 receptor, this compound aims to reduce the hyperexcitability of sensory neurons, thereby alleviating the symptoms of conditions driven by this mechanism. A significant advantage of this compound's high selectivity for P2X3 over the related P2X2/3 receptor is the lower incidence of taste-related side effects, a common issue with less selective antagonists.[1][6][7][9][10]

Molecular Mechanism of Action of this compound

This compound functions as a direct antagonist of the P2X3 receptor. The binding of this compound to the receptor prevents the conformational change necessary for ion channel opening upon ATP binding. This inhibitory action blocks the influx of cations (primarily Ca2+ and Na+) into the sensory neuron, thereby preventing depolarization and the subsequent initiation of an action potential.

Signaling Pathway of P2X3 Receptor Activation and this compound Inhibition

The signaling cascade initiated by P2X3 receptor activation and its inhibition by this compound can be visualized as follows:

References

- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X receptors in sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Therapeutic Landscape in Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. qdcxjkg.com [qdcxjkg.com]

P2X3 Receptor Antagonism: A Technical Guide to the Core of Cough Reflex Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X3 receptor, a key component of the purinergic signaling pathway, has emerged as a validated and promising target for the treatment of refractory chronic cough. This condition, often resistant to conventional therapies, is characterized by a hypersensitive cough reflex. Extracellular adenosine (B11128) triphosphate (ATP), released from airway epithelial cells in response to inflammation or irritation, activates P2X3 receptors on vagal afferent nerves, triggering the cough reflex.[1] P2X3 receptor antagonists competitively block this interaction, thereby reducing cough frequency and severity. This technical guide provides an in-depth overview of the P2X3 receptor's role in the cough reflex pathway, the mechanism of action of its antagonists, comprehensive quantitative data from clinical trials, and detailed experimental protocols for their evaluation.

The P2X3 Receptor Signaling Pathway in the Cough Reflex

The cough reflex is a critical defensive mechanism, but in chronic cough, it becomes hypersensitive. The ATP-P2X3 signaling axis is a central driver of this hypersensitivity.[1]

The signaling cascade proceeds as follows:

-

ATP Release: Airway epithelial cells release ATP into the extracellular space in response to various stimuli, including inflammation, irritants, and mechanical stress.[1]

-

P2X3 Receptor Activation: Extracellular ATP binds to P2X3 and P2X2/3 receptors located on the terminals of vagal afferent sensory nerves (C-fibers and Aδ-fibers) that innervate the airway.[1]

-

Neuronal Depolarization: The binding of ATP activates these ligand-gated ion channels, leading to a rapid influx of cations, primarily Ca²⁺ and Na⁺. This influx causes depolarization of the sensory neuron's membrane.[1][2]

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated.

-

Signal Transmission and Cough Initiation: The action potential propagates along the vagal nerve to the nucleus tractus solitarius in the brainstem. This central processing initiates the efferent motor pathway, resulting in a cough.[1]

Mechanism of P2X3 Receptor Antagonism

P2X3 receptor antagonists are small molecule inhibitors that prevent the activation of P2X3 receptors by ATP.[3] Most current antagonists, such as gefapixant, are allosteric inhibitors. They bind to a site on the receptor distinct from the ATP binding site, inducing a conformational change that prevents the ion channel from opening, even when ATP is bound.[2] This competitive inhibition effectively dampens the hypersensitivity of the sensory neurons involved in the cough reflex.[3]

Quantitative Data from Clinical Trials

Multiple P2X3 receptor antagonists have been evaluated in clinical trials for refractory or unexplained chronic cough. The following tables summarize the key efficacy and safety data for prominent candidates.

Table 1: Efficacy of P2X3 Receptor Antagonists in Reducing Cough Frequency

| Drug (Trial) | Dose | Treatment Duration | Primary Endpoint | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | p-value | Reference |

| Gefapixant (COUGH-1) | 45 mg BID | 12 weeks | Change in 24-h cough frequency | 18.5% | 0.041 | [4] |

| Gefapixant (COUGH-2) | 45 mg BID | 24 weeks | Change in 24-h cough frequency | 14.6% | 0.031 | [4] |

| Gefapixant (Phase 2b) | 50 mg BID | 12 weeks | Change in awake cough frequency | 37% | 0.003 | [5] |

| Eliapixant (B607290) (PAGANINI - Phase 2b) | 75 mg BID | 12 weeks | Change in 24-h cough count | 27% | Significant | [1][3] |

| Eliapixant (Phase 2a) | 750 mg BID | 1 week | Change in 24-h cough frequency | 25% | 0.002 | [2][6] |

| BLU-5937 (Camlipixant) (SOOTHE - Phase 2b) | 50 mg BID | 28 days | Change in 24-h cough frequency | 34.4% | 0.0033 | [7] |

| BLU-5937 (Camlipixant) (SOOTHE - Phase 2b) | 200 mg BID | 28 days | Change in 24-h cough frequency | 34.2% | 0.0047 | [7] |

| Sivopixant (Phase 2b) | 300 mg | 4 weeks | Change in 24-h cough count | -12.47% | 0.3241 | [8] |

BID = twice daily

Table 2: Safety and Tolerability of P2X3 Receptor Antagonists (Adverse Events)

| Drug | Dose | Most Common Adverse Event | Incidence of Taste-Related AEs | Discontinuation Rate due to AEs | Reference |

| Gefapixant | 45 mg BID | Taste disturbance (dysgeusia, ageusia) | Up to 69% | 15-20% | [1][4][9] |

| Eliapixant | 25-150 mg BID | Taste-related AEs | Up to 24% (at highest dose) | 8% | [1][3] |

| BLU-5937 (Camlipixant) | 50-200 mg BID | Mild taste disturbances | Not specified, but noted as mild | Not specified | [7] |

| This compound | 50-300 mg | Not specified | Not specified | ~2.2% | [8] |

Experimental Protocols

In Vitro Assays

This high-throughput assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) following P2X3 receptor activation.

Objective: To determine the IC₅₀ value of a P2X3 antagonist.

Methodology:

-

Cell Culture: Seed cells stably expressing the P2X3 receptor (e.g., HEK293 or CHO cells) into 96- or 384-well black-walled, clear-bottom plates and culture to form a confluent monolayer.[10]

-

Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.[10]

-

Compound Incubation: After washing to remove excess dye, incubate the cells with varying concentrations of the P2X3 antagonist or vehicle control.[10]

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a P2X3 receptor agonist (e.g., α,β-methylene ATP) to the wells and measure the fluorescence intensity over time.[10]

-

Data Analysis: Calculate the increase in fluorescence upon agonist addition. Generate concentration-response curves to determine the IC₅₀ value of the antagonist.[10]

This technique directly measures the ion current flowing through the P2X3 receptor channel in response to an agonist and its inhibition by an antagonist.

Objective: To characterize the inhibitory effect of an antagonist on P2X3 receptor ion channel function.

Methodology:

-

Cell Preparation: Use cells expressing P2X3 receptors, plated on coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope, continuously perfused with an external solution. Use a glass micropipette filled with an internal solution as the recording electrode.[11]

-

Whole-Cell Configuration: Establish a gigaohm seal between the micropipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration. Hold the membrane potential at -60 mV.[11][12]

-

Agonist Application: Apply a P2X3 agonist (e.g., ATP or α,β-meATP) to evoke an inward current.[12]

-

Antagonist Application: Pre-incubate the cell with the antagonist and then co-apply the antagonist with the agonist.

-

Data Acquisition and Analysis: Record the peak amplitude of the inward current in the absence and presence of the antagonist to determine the extent of inhibition.[12]

In Vivo Cough Model

The guinea pig citric acid-induced cough model is a standard preclinical model to evaluate the antitussive effects of novel compounds.

Objective: To assess the in vivo efficacy of a P2X3 antagonist in reducing cough frequency.

Methodology:

-

Animal Acclimatization: Acclimatize conscious guinea pigs in a whole-body plethysmography chamber.

-

Drug Administration: Administer the P2X3 antagonist or vehicle control orally or via another appropriate route.

-

Cough Induction: After a set pre-treatment time, expose the animals to an aerosolized solution of a tussive agent, such as citric acid or ATP.[13][14]

-

Cough Measurement: Record the characteristic changes in pressure and airflow within the plethysmograph that signify a cough. The number of coughs is counted over a defined period.[4][15]

-

Data Analysis: Compare the number of coughs in the antagonist-treated group to the vehicle-treated group to calculate the percentage of cough inhibition.[4]

Experimental and Drug Development Workflow

The development of a P2X3 receptor antagonist follows a structured workflow from initial discovery to clinical application.

Conclusion and Future Directions

The antagonism of the P2X3 receptor represents a significant advancement in the targeted therapy of refractory chronic cough. Clinical data has consistently demonstrated the efficacy of this class of drugs in reducing cough frequency. The primary challenge remains the dose-limiting side effect of taste disturbance, which is attributed to the blockade of P2X2/3 heteromers. Future research and development efforts are focused on:

-

Improving Selectivity: Developing antagonists with higher selectivity for the homomeric P2X3 receptor over the P2X2/3 heteromer to minimize taste-related adverse events while retaining antitussive efficacy.

-

Exploring Combination Therapies: Investigating the potential of combining P2X3 antagonists with agents targeting other pathways involved in cough hypersensitivity.

-

Biomarker Identification: Identifying biomarkers to predict which patients are most likely to respond to P2X3 antagonist therapy.

References

- 1. Bayer's eliapixant hits the right notes in PAGANINI cough study | pharmaphorum [pharmaphorum.com]

- 2. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. benchchem.com [benchchem.com]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. researchgate.net [researchgate.net]

- 8. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. benchchem.com [benchchem.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Advancing cough research: Methodological insights into cough challenge in guinea pig models using double chamber vs whole-body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]

Sivopixant: A Technical Guide to a Selective P2X3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sivopixant (S-600918) is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory afferent neurons.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It details the methodologies of key experiments for assessing its efficacy, outlines its mechanism of action through relevant signaling pathways, and presents its pharmacokinetic and therapeutic data. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the P2X3 pathway for conditions such as chronic cough and neuropathic pain.[1][2]

Chemical Structure and Properties

This compound is a synthetic organic small molecule belonging to the triazine class of compounds.[3] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-3-[3-[(4-chlorophenyl)methyl]-2,6-dioxo-4-(4-pyridin-2-yloxyanilino)-1,3,5-triazin-1-yl]-2-methylpropanoic acid[4] |

| SMILES | C--INVALID-LINK--C(=O)O[4] |

| InChI Key | SKZQFKBIJUXXCG-INIZCTEOSA-N[4] |

| CAS Number | 2414285-40-6[4] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₂ClN₅O₅[4] |

| Molecular Weight | 507.93 g/mol [5] |

| Appearance | White to off-white solid[5] |

| Solubility | Soluble in DMSO (≥ 1.25 mg/mL)[5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[5] |

Pharmacodynamics and Mechanism of Action

This compound is a highly selective antagonist of the P2X3 receptor, with significantly lower affinity for the P2X2/3 heterotrimeric receptor.[1] This selectivity is crucial for its therapeutic effect and potentially favorable side-effect profile, particularly concerning taste disturbances which are associated with P2X2/3 receptor modulation.[1][6]

P2X3 Receptor Antagonism

The binding of extracellular ATP to P2X3 receptors on sensory neurons triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. This cation influx results in membrane depolarization and the initiation of an action potential, which transmits sensory signals perceived as pain or an urge to cough.[7] this compound allosterically binds to the P2X3 receptor, inducing a conformational change that prevents the ion channel from opening, even when ATP is bound.[7] This blockade of P2X3 receptor activation dampens the hyperexcitability of sensory neurons, thereby alleviating symptoms of chronic cough and pain.[7]

Signaling Pathway

The following diagram illustrates the signaling pathway of P2X3 receptor activation and the inhibitory action of this compound.

Receptor Binding Affinity

| Receptor | IC₅₀ (nM) |

| P2X3 | 4.2[5] |

| P2X2/3 | 1100[5] |

Pharmacokinetics and Efficacy

Preclinical Pharmacokinetics

In a rat model, intravenously administered this compound (1 mg/kg) demonstrated a long half-life.[5]

| Parameter | Value |

| Half-life (T₁/₂) (rat, i.v.) | 10.1 hours[5] |

Preclinical Efficacy

This compound has shown a strong analgesic effect in a rat model of neuropathic pain.[5]

| Model | Effective Dose (ED₅₀) |

| Rat Seltzer model of allodynia | 0.4 mg/kg[5] |

Clinical Efficacy

Clinical trials have evaluated the efficacy of this compound in patients with refractory or unexplained chronic cough. A Phase 2a study showed that this compound reduced the average hourly number of coughs.[8]

Experimental Protocols

Determination of P2X3 Receptor Antagonism (IC₅₀)

The potency of this compound as a P2X3 receptor antagonist can be determined using in vitro assays such as the whole-cell patch-clamp technique or a calcium flux assay.

Objective: To measure the inhibition of ATP-induced currents in P2X3-expressing cells by this compound.

-

Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing recombinant human P2X3 receptors.

-

Electrophysiology Setup: Establish a whole-cell patch-clamp configuration on a single cell, holding the membrane potential at -60 mV.

-

Agonist Application: Apply a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₈₀) to establish a baseline current.

-

Antagonist Application: Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.

-

Co-application and Recording: Co-apply the agonist and this compound and record the resulting inward current.

-

Data Analysis: Measure the peak amplitude of the current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

Objective: To measure the ability of this compound to block the agonist-induced increase in intracellular calcium.

-

Cell Plating: Seed HEK293 cells expressing P2X3 receptors into a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate.

-

Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Injection: Inject a P2X3 agonist (e.g., ATP) at a concentration that elicits a maximal or near-maximal response (e.g., EC₈₀).

-

Data Recording and Analysis: Record the change in fluorescence intensity over time. Determine the peak fluorescence response for each well and calculate the IC₅₀ value.[9]

In Vivo Analgesic Efficacy (Rat Seltzer Model)

Objective: To assess the antiallodynic effect of this compound in a model of neuropathic pain.

-

Induction of Neuropathy: Induce mononeuropathic pain in rats via partial sciatic nerve ligation (pSNL) according to the Seltzer method.[10]

-

Assessment of Allodynia: At least one week post-surgery, assess mechanical allodynia by applying calibrated von Frey filaments to the plantar surface of the affected hind paw to determine the 50% withdrawal threshold.[11]

-

Drug Administration: Administer this compound or vehicle orally or via another desired route.

-

Post-treatment Assessment: Re-assess the paw withdrawal threshold at various time points after drug administration.

-

Data Analysis: Compare the withdrawal thresholds before and after treatment to determine the analgesic effect of this compound and calculate the ED₅₀.

Conclusion

This compound is a promising, highly selective P2X3 receptor antagonist with demonstrated preclinical efficacy in models of neuropathic pain and clinical efficacy in reducing cough frequency. Its high selectivity for the P2X3 over the P2X2/3 receptor subtype may offer a therapeutic advantage by minimizing taste-related side effects. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other selective P2X3 receptor antagonists for the treatment of chronic cough, neuropathic pain, and other sensory-related disorders.

References

- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Shionogi - AdisInsight [adisinsight.springer.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. qdcxjkg.com [qdcxjkg.com]

- 7. benchchem.com [benchchem.com]

- 8. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Transient allodynia pain models in mice for early assessment of analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sivopixant (S-600918): A Selective P2X3 Receptor Antagonist

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of Sivopixant (S-600918), a potent and highly selective P2X3 receptor antagonist developed by Shionogi.[1] this compound has been primarily investigated for the treatment of refractory or unexplained chronic cough (RCC/UCC), a condition characterized by a hypersensitive cough reflex.[2][3] This document details the mechanism of action, preclinical and clinical data, and the experimental methodologies employed throughout its development pipeline.

Discovery and Preclinical Development

The development of this compound originated from a strategic effort to identify a potent P2X3 receptor antagonist with high selectivity over the P2X2/3 heterotrimeric receptor.[2] This selectivity is crucial, as the P2X2/3 receptor is implicated in taste perception, and its inhibition is associated with the taste disturbances observed with less selective antagonists.[3][4]

Lead Identification and Optimization

This compound was identified through the optimization of a novel class of dioxotriazine derivatives.[5] High-throughput screening (HTS) campaigns led to the identification of a hit compound from this series. Subsequent hit-to-lead structure-activity relationship (SAR) studies focused on improving potency for the P2X3 receptor while minimizing activity at the P2X2/3 receptor.[5]

This optimization process led to the identification of lead compound 74 , which demonstrated a significant improvement in potency and selectivity. Further refinement of this lead, focusing on enhancing both its pharmacological activity and pharmacokinetic profile, ultimately yielded this compound (S-600918) as the clinical candidate.[5][6]

In Vitro Pharmacology

This compound demonstrates potent and highly selective antagonism of the P2X3 receptor. In vitro studies have quantified its inhibitory activity, revealing a significant selectivity margin against the P2X2/3 receptor, which is hypothesized to contribute to its favorable taste disturbance profile observed in clinical trials.[2][4]

| Compound | Target | IC₅₀ (nM) | Selectivity (P2X2/3 vs P2X3) |

| This compound (S-600918) | P2X3 | 4.2 [2] | ~262-fold |

| P2X2/3 | 1100 [2] | ||

| Lead Compound 74 | P2X3 | 16.1[5] | ~182-fold |

| P2X2/3 | 2931[5] |

Table 1: In Vitro Activity of this compound and Its Lead Compound.

Preclinical In Vivo Efficacy

The analgesic and antitussive potential of this compound was evaluated in established animal models. A strong analgesic effect was observed in a rat model of neuropathic pain, demonstrating target engagement in vivo.[6]

| Compound | Animal Model | Endpoint | ED₅₀ (Oral Admin.) |

| This compound (S-600918) | Rat Partial Sciatic Nerve Ligation (Seltzer Model) | Analgesia (Allodynia) | 0.4 mg/kg [6] |

| Lead Compound 74 | Rat Partial Sciatic Nerve Ligation (Seltzer Model) | Analgesia (Allodynia) | 3.1 mg/kg[5] |

Table 2: Preclinical In Vivo Efficacy of this compound.

Mechanism of Action: P2X3 Signaling in the Cough Reflex

The cough reflex is a defensive mechanism mediated by sensory afferent nerves, primarily C-fibers and Aδ-fibers, which innervate the airways.[7][8] In chronic cough, these nerves become hypersensitized.[9] The P2X3 receptor, an ATP-gated ion channel, is a key component of this pathway.[8][10]

Under conditions of inflammation or irritation, airway epithelial cells release adenosine (B11128) triphosphate (ATP).[7] This ATP binds to P2X3 homomeric and P2X2/3 heteromeric receptors on the terminals of vagal sensory nerves.[11] Receptor activation leads to the opening of a non-selective cation channel, causing an influx of Na⁺ and Ca²⁺. This influx results in membrane depolarization. If the threshold is reached, an action potential is generated and propagated along the vagus nerve to the cough center in the brainstem (nucleus tractus solitarius), triggering the motor efferent pathway that produces a cough.[7][12] this compound selectively blocks the P2X3 receptor, inhibiting this initial activation step and thereby reducing the cough reflex.[2]

Caption: P2X3 receptor signaling pathway in the afferent cough reflex.

Clinical Development for Chronic Cough

This compound advanced into clinical trials to evaluate its efficacy, safety, and tolerability in patients with RCC/UCC. The clinical program included a Phase 2a proof-of-concept study followed by a Phase 2b dose-ranging study.

Phase 2a Study (Proof-of-Concept)

A randomized, double-blind, placebo-controlled, crossover study was conducted to assess the efficacy of this compound in 31 patients with RCC/UCC.[2][4]

| Parameter | This compound (150 mg OD) | Placebo | Placebo-Adjusted Difference | p-value |

| Change in Daytime Coughs/hr | -54.1% | -33.0% | -31.6% [2] | 0.0546 |

| Change in 24-hr Coughs/hr | -52.6% | -31.4% | -30.9% [13] | 0.0386 |

| Change in LCQ Total Score | +2.46 | +1.06 | +1.40 [2] | 0.0415 |

| Change in Cough Severity (VAS) | -18.8 mm | -12.4 mm | -6.4 mm [2] | 0.1334 |

Table 3: Key Efficacy Results from the Phase 2a Crossover Trial. [2]

The study demonstrated a clinically meaningful reduction in cough frequency and an improvement in health-related quality of life.[3]

Phase 2b Study (Dose-Ranging)

To determine the optimal dose, a Phase 2b randomized, double-blind, placebo-controlled, parallel-group trial was conducted in 406 patients.[14][15] Participants received one of three doses of this compound or a placebo for 4 weeks.

| Parameter | This compound 50 mg | This compound 150 mg | This compound 300 mg | Placebo |

| Placebo-Adjusted Change in 24-hr Coughs/hr | +13.17% | -1.77% | -12.47% | N/A |

| p-value vs Placebo | 0.3532 | 0.8935 | 0.3241 | N/A |

| Placebo-Adjusted Change in Cough Severity (VAS) | +1.75 mm | -1.21 mm | -6.55 mm | N/A |

| p-value vs Placebo | 0.5854 | 0.7056 | 0.0433 | N/A |

Table 4: Primary and Key Secondary Efficacy Results from the Phase 2b Parallel-Group Trial. [14]

The study did not meet its primary endpoint of a statistically significant reduction in 24-hour cough frequency for any dose group compared to placebo.[14] However, a dose-dependent trend was observed, with the 300 mg dose showing the greatest numerical improvement in cough frequency and a statistically significant improvement in patient-reported cough severity.[15]

Caption: Comparison of Phase 2a (crossover) and Phase 2b (parallel) trial designs.

Safety and Tolerability

Across the Phase 2 clinical program, this compound was generally well-tolerated. The most notable adverse event was taste disturbance (dysgeusia, hypogeusia), which is a known class effect of P2X3 receptor antagonists.[2][15] Consistent with its high selectivity, the incidence of taste-related adverse events with this compound was low and appeared to be dose-dependent.

| Study | Treatment Group | Treatment-Related AEs | Taste Disturbance AEs |

| Phase 2a | This compound 150 mg | 12.9%[3] | 6.5% (2 patients)[3] |

| Placebo | 3.2%[3] | 0% | |

| Phase 2b | This compound 50 mg | 25.7% (Total TEAEs) | Dose-related |

| This compound 150 mg | 32.0% (Total TEAEs) | mild to moderate | |

| This compound 300 mg | 49.0% (Total TEAEs) | and reversible[15] | |

| Placebo | 20.6% (Total TEAEs) | N/A |

Table 5: Summary of Key Adverse Events in Phase 2 Trials.

All treatment-emergent adverse events (TEAEs) in the this compound groups of the Phase 2b study were reported as mild-to-moderate.[15]

Experimental Protocols

In Vitro Receptor Antagonism Assay (General Protocol)

The inhibitory concentration (IC₅₀) of this compound was determined using cell lines stably expressing either human P2X3 or P2X2/3 receptors. A functional assay, such as a calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4) on a FLIPR (Fluorometric Imaging Plate Reader) system, is typically employed.

-

Cell Plating: Cells expressing the target receptor are plated into 96- or 384-well microplates.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound or vehicle control.

-

Agonist Challenge: The natural agonist, ATP (or a stable analog like α,β-methylene ATP), is added to activate the P2X3 or P2X2/3 receptors.

-

Signal Detection: The resulting influx of extracellular calcium is measured as a change in fluorescence intensity.

-

Data Analysis: The fluorescence signal is plotted against the antagonist concentration, and the IC₅₀ value is calculated using a four-parameter logistic equation.

Rat Partial Sciatic Nerve Ligation (Seltzer) Model

This is a standard preclinical model to induce neuropathic pain and assess analgesic efficacy.

-

Surgical Procedure: In anesthetized rats, the sciatic nerve is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter.

-

Post-Operative Development: Animals are allowed to recover and develop mechanical allodynia, a state of pain in response to a normally non-painful stimulus, over several days.

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Behavioral Testing: Mechanical allodynia is assessed at specified time points post-dosing using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is measured.

-

Efficacy Calculation: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect. The ED₅₀, the dose required to produce 50% of the maximal effect, is calculated.

Caption: General workflow for preclinical discovery and evaluation.

Phase 2a Clinical Trial Protocol (NCT03535245)

-

Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study.[2]

-

Population: Patients aged 20–75 years with RCC/UCC for ≥6 months and a cough severity VAS score of ≥40 mm.[2]

-

Intervention: Patients were randomized 1:1 to receive either oral this compound (150 mg once daily) for 2 weeks followed by placebo for 2 weeks, or the reverse sequence.[4]

-

Washout: A 2- to 3-week washout period separated the two treatment periods.[4]

-

Primary Endpoint: The ratio of the average number of coughs per hour during the daytime after 2 weeks of treatment compared to baseline, measured by an ambulatory cough monitor (VitaloJAK).[2]

-

Secondary Endpoints: Included 24-hour cough frequency, health-related quality of life (Leicester Cough Questionnaire [LCQ], EQ-5D-5L), and cough severity (VAS).[2]

Phase 2b Clinical Trial Protocol (NCT04110054)

-

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14]

-

Population: Patients aged 18-80 years with RCC/UCC.[16]

-

Intervention: Patients were randomized to receive oral this compound 50 mg, 150 mg, 300 mg, or a matching placebo once daily for 28 days (4 weeks).[16]

-

Primary Endpoint: The change from baseline in 24-hour cough frequency (coughs per hour) at week 4, measured by an ambulatory cough monitor.[14]

-

Secondary Endpoints: Included changes in cough severity (VAS) and health-related quality of life (LCQ).[14]

Conclusion

This compound (S-600918) is a potent P2X3 receptor antagonist with high selectivity over the P2X2/3 receptor, a characteristic developed through rational drug design to minimize taste-related side effects. Preclinical studies confirmed its potent in vivo activity. Phase 2a clinical trials provided proof-of-concept, demonstrating a significant reduction in cough frequency in patients with refractory chronic cough.[3] While the subsequent Phase 2b dose-ranging study did not meet its primary endpoint, it identified a dose-related therapeutic trend, with the 300 mg dose showing the most promising efficacy signal, particularly on patient-reported outcomes, with a manageable safety profile.[14] The development of this compound highlights the therapeutic potential of targeting the P2X3 pathway for cough hypersensitivity and underscores the importance of receptor selectivity in optimizing the benefit-risk profile of this drug class.

References

- 1. This compound - Shionogi - AdisInsight [adisinsight.springer.com]

- 2. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Dioxotriazine derivatives as a new class of P2X3 receptor antagonists: Identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. The Cough Reflex: The Janus of Respiratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cough reflex - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist this compound for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Sivopixant (S-600918): A Technical Overview of Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivopixant (S-600918) is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory nerve fibers.[1][2] Developed by Shionogi, this compound has been investigated for its therapeutic potential in conditions characterized by neuronal hypersensitization, such as refractory chronic cough and neuropathic pain.[3][4] The mechanism of action centers on blocking the activation of P2X3 receptors by extracellular ATP, thereby modulating the signaling of sensory nerves involved in cough and pain reflexes.[1] A key feature of this compound is its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, the latter of which is implicated in taste-related side effects commonly observed with less selective P2X3 antagonists.[1][5] This document provides a comprehensive overview of the core preclinical research findings for this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Preclinical Data

The preclinical development of this compound has been supported by a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Pharmacology

This compound has demonstrated potent and selective antagonism of the P2X3 receptor in in vitro assays.

| Parameter | Receptor | Value |

| IC50 | P2X3 | 4.2 nM |

| IC50 | P2X2/3 | 1100 nM |

Table 1: In Vitro Potency and Selectivity of this compound[1][2]

In Vivo Pharmacology

The efficacy of this compound has been evaluated in preclinical models of neuropathic pain.

| Animal Model | Efficacy Endpoint | Route of Administration | ED50 |

| Rat Partial Sciatic Nerve Ligation (Seltzer model) | Analgesic Effect (Allodynia) | Intravenous | 0.4 mg/kg |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited.

In Vitro P2X3 and P2X2/3 Receptor Antagonism Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against P2X3 and P2X2/3 receptors.

Methodology: While the specific protocol for this compound is not publicly available, a representative whole-cell patch-clamp electrophysiology protocol is described below.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are transiently or stably transfected with plasmids encoding human P2X3 or P2X2 and P2X3 subunits using a suitable transfection reagent.

-

-

Electrophysiology:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

The intracellular (pipette) solution contains (in mM): 145 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

-

Cells are voltage-clamped at -60 mV.

-

-

Compound Application and Data Analysis:

-

The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits a submaximal response (e.g., EC80).

-

This compound is pre-applied at various concentrations for a defined period before co-application with the agonist.

-

The peak inward current induced by the agonist in the presence of different concentrations of this compound is measured.

-

The percentage of inhibition is calculated relative to the control response (agonist alone).

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vivo Rat Partial Sciatic Nerve Ligation (Seltzer) Model of Allodynia

Objective: To assess the analgesic effect of this compound on mechanical allodynia in a rat model of neuropathic pain.

Methodology: While the specific protocol for this compound is not publicly available, a representative protocol is described below.

-

Animals:

-

Male Sprague-Dawley rats are used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

-

Surgical Procedure:

-

Rats are anesthetized with an appropriate anesthetic agent.

-

The common sciatic nerve is exposed at the level of the thigh.

-

Approximately one-third to one-half of the nerve diameter is tightly ligated with a suture.

-

The muscle and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Mechanical allodynia is assessed using von Frey filaments.

-

Rats are placed in individual testing chambers with a wire mesh floor and allowed to acclimate.

-

Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw on the operated side.

-

The paw withdrawal threshold is determined using a method such as the up-down method.

-

-

Drug Administration and Data Analysis:

-

This compound is administered intravenously at various doses.

-

Behavioral testing is conducted at a predetermined time point after drug administration.

-

The percentage of the maximal possible effect (%MPE) is calculated for each animal.

-

The dose that produces a 50% reduction in allodynia (ED50) is calculated from the dose-response curve.

-

Visualizations

Signaling Pathway of P2X3 Receptor Antagonism

Caption: Mechanism of action of this compound in blocking P2X3 receptor signaling.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: General workflow for assessing the in vivo efficacy of this compound.

Conclusion

The preclinical data for this compound (S-600918) demonstrate its high potency and selectivity for the P2X3 receptor. In vivo studies have provided evidence of its analgesic effects in a model of neuropathic pain. These findings, coupled with its high selectivity over the P2X2/3 receptor, suggest a favorable profile for minimizing taste-related adverse events. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound in treating conditions driven by neuronal hypersensitization.

References

- 1. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qdcxjkg.com [qdcxjkg.com]

- 3. This compound - Shionogi - AdisInsight [adisinsight.springer.com]

- 4. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of P2X3 Receptors in Chronic Cough Pathophysiology: A Technical Guide

Executive Summary

Chronic cough, a condition lasting more than eight weeks, is a significant clinical challenge often linked to a "cough hypersensitivity syndrome," where the cough reflex is abnormally sensitive.[1] A key player in this syndrome is the purinergic signaling pathway involving the P2X3 receptor, a ligand-gated ion channel.[1] These receptors are predominantly expressed on vagal afferent sensory C-fibers and Aδ-fibers that innervate the airways.[1][2] When airway epithelial cells release adenosine (B11128) triphosphate (ATP) in response to inflammation, irritation, or mechanical stress, it binds to and activates these P2X3 receptors.[1][3][4] This activation triggers a cascade leading to neuronal depolarization, action potential generation, and ultimately, the cough reflex.[1] In patients with chronic cough, this pathway is believed to be hyperactive, with evidence suggesting an upregulation of P2X3 receptor expression and/or increased extracellular ATP concentrations.[1][5] The development of selective P2X3 receptor antagonists, such as Gefapixant, has validated this pathway as a crucial therapeutic target, with clinical trials demonstrating a significant reduction in cough frequency.[1][6][7]

P2X3 Receptor Signaling in the Cough Reflex

The physiological cough reflex is a defensive mechanism. However, in chronic cough, this reflex becomes hypersensitive. The ATP-P2X3 signaling axis is a primary driver of this hypersensitivity.[1][8]

1.1. ATP Release: The Initial Trigger Under conditions of airway stress—such as inflammation, mechanical insults, or chemical irritants—airway epithelial cells release ATP into the extracellular space.[1][9][10] This release is a critical initiating event. Studies using human bronchial epithelial (HBE) cell cultures have shown that mechanical stimuli like shear stress and hypotonic challenge (to induce cell swelling) significantly increase the rate of ATP release.[3][9][11] Basal ATP release rates are approximately 250 fmol/min/cm², but can increase by a factor of 1,000 upon stimulation, reaching transient concentrations of ~1 μM at the cell surface.[11]

1.2. P2X3 Receptor Activation and Signal Transduction P2X3 receptors are trimeric cation channels that exist as homomers (three P2X3 subunits) or heteromers with the P2X2 subunit (P2X2/3).[1][12] They are densely expressed on the terminals of vagal sensory nerves (C-fibers and Aδ-fibers) innervating the airway epithelium.[1][2][13]

The signaling cascade proceeds as follows:

-

ATP Binding: Extracellular ATP binds to P2X3 and P2X2/3 receptors.[1]

-

Channel Opening & Cation Influx: This binding causes a conformational change, opening the ion channel and allowing a rapid influx of cations, primarily Na⁺ and Ca²⁺.[1]

-

Neuronal Depolarization: The cation influx leads to depolarization of the sensory nerve terminal.[1]

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated.[1]

-

Signal Propagation: The action potential propagates along the vagus nerve to the brainstem.[1]

-

Cough Reflex Initiation: The signal is processed in the nucleus tractus solitarius (NTS) in the brainstem, which initiates the efferent motor pathway resulting in a cough.[1]

Caption: P2X3 Receptor Signaling Pathway in Cough Generation.

Therapeutic Targeting with P2X3 Antagonists

The central role of the ATP-P2X3 axis in cough hypersensitivity makes it a prime therapeutic target.[1] Orally administered small-molecule P2X3 receptor antagonists competitively bind to the P2X3 receptor, preventing ATP from activating the channel and thereby inhibiting the initiation of the cough reflex.[1]

Caption: Mechanism of Action for P2X3 Receptor Antagonists.

2.1. Clinical Efficacy of P2X3 Antagonists Several P2X3 antagonists have been evaluated in clinical trials, with Gefapixant being the most extensively studied.[1][14] These trials have consistently demonstrated the efficacy of P2X3 blockade in reducing cough frequency in patients with refractory or unexplained chronic cough.[6][15][16]

Table 1: Summary of Efficacy Data for P2X3 Antagonists in Chronic Cough

| Drug (Antagonist) | Trial Name / Phase | Dose | Primary Endpoint | Placebo-Adjusted Reduction in 24h Cough Frequency | p-value | Citation(s) |

|---|---|---|---|---|---|---|

| Gefapixant (AF-219) | Phase 2 | 600 mg BID | Daytime Cough Frequency | 75% reduction vs. placebo (observed case) | 0.0003 | [6][17] |

| Gefapixant | COUGH-1 (Phase 3) | 45 mg BID | 24h Cough Frequency (at 12 wks) | 18.45% | 0.041 | [15][16][18] |

| Gefapixant | COUGH-2 (Phase 3) | 45 mg BID | 24h Cough Frequency (at 24 wks) | 14.64% | 0.031 | [15][16][18] |

| BLU-5937 | SOOTHE (Phase 2b) | 50 mg BID | 24h Cough Frequency (at 28 days) | 34% | <0.005 | [19] |

| BLU-5937 | SOOTHE (Phase 2b) | 200 mg BID | 24h Cough Frequency (at 28 days) | 34% | <0.005 | [19] |

| Eliapixant (BAY 1817080) | Phase 2a | 50, 200, 750 mg BID | 24h Cough Frequency | Significant reduction at doses ≥50 mg | N/A |[20] |

BID = twice daily.

2.2. Safety and Tolerability: The Role of Taste A notable adverse event associated with P2X3 antagonists is taste disturbance (dysgeusia).[6][21] This side effect is attributed to the blockade of P2X2/3 heteromeric receptors, which are involved in taste sensation.[13][22] While airway nerves predominantly express P2X3 homomers, taste nerves in many individuals also express these receptors.[22][23] This has led to the development of antagonists with higher selectivity for P2X3 over P2X2/3 to minimize taste-related side effects while retaining antitussive efficacy.[20][23]

Table 2: Incidence of Taste-Related Adverse Events in Gefapixant Phase 3 Trials

| Trial | Gefapixant Dose | Incidence of Taste-Related AEs | Discontinuation due to AEs | Citation(s) |

|---|---|---|---|---|

| COUGH-1 | 45 mg BID | 59.3% | 14% (overall) | [22][23] |

| COUGH-2 | 45 mg BID | 68.9% | 20% (in 45mg arm) |[16][22][23] |

Experimental Protocols and Methodologies

The investigation of P2X3's role in chronic cough relies on robust preclinical and clinical experimental models.

3.1. Preclinical Animal Model: Guinea Pig Citric Acid-Induced Cough This is a standard model for evaluating the antitussive effects of novel compounds.[24] It assesses a compound's ability to reduce coughs induced by a chemical irritant.

Detailed Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.[24]

-

Acclimatization: Animals are acclimatized for several days to the whole-body plethysmography chambers used for cough recording to minimize stress-induced artifacts.[24]

-

Drug Administration: The P2X3 antagonist or vehicle is administered via the desired route (e.g., oral gavage). The dose and timing are based on prior pharmacokinetic studies (e.g., 60 minutes pre-challenge for oral dosing).[24]

-

Cough Induction: Conscious, unrestrained animals are placed in individual plethysmography chambers. They are exposed to an aerosolized solution of citric acid (e.g., 0.2 M - 0.4 M) for a set duration (e.g., 10 minutes).[24] To specifically probe the P2X3 pathway, a sub-threshold concentration of citric acid (e.g., 0.1 M) can be combined with ATP or a stable analog like α,β-methylene ATP (e.g., 1 mM).[24]

-

Cough Recording and Analysis: Coughs are detected and recorded using a pressure transducer connected to the chamber. Specialized software identifies coughs based on their characteristic waveform (an explosive expiratory effort). The primary endpoint is the total number of coughs during the challenge and post-challenge period.[24]

Caption: Workflow for the Guinea Pig Citric Acid-Induced Cough Model.

3.2. In Vitro ATP Release Assay from Airway Epithelial Cells This method quantifies the release of ATP from cultured airway cells in response to stimuli.

Detailed Protocol:

-

Cell Culture: Human airway epithelial cells (e.g., Calu-3 cell line) are cultured on porous capillaries in a hollow fibre bioreactor, allowing for the separation of apical and basolateral compartments.[9]

-

Stimulation: The apical surface is perfused with a solution. Stimuli are applied by:

-

Sample Collection: The apical perfusate is collected at timed intervals before, during, and after stimulation.

-

ATP Quantification: The concentration of ATP in the collected samples is measured using a luciferin-luciferase bioluminescence assay. The light output is proportional to the ATP concentration and is measured with a luminometer.[9]

-

Data Analysis: ATP release rates (e.g., in fmol/min) are calculated and compared between baseline and stimulated conditions.

3.3. Clinical Trial Protocol: Randomized Controlled Trial (RCT) for a P2X3 Antagonist Clinical trials are essential for determining the safety and efficacy of P2X3 antagonists in humans.

Workflow Overview:

-

Patient Recruitment: Participants are screened based on inclusion criteria (e.g., age ≥18 years, chronic cough ≥1 year, diagnosis of refractory or unexplained chronic cough) and exclusion criteria.[15]

-

Randomization: Eligible participants are randomly assigned to receive the P2X3 antagonist at one or more dose levels (e.g., 15 mg BID, 45 mg BID) or a matching placebo.[15]

-

Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias.[1]

-

Treatment Period: Participants take the assigned treatment for a defined period (e.g., 12 to 24 weeks).[15]

-

Efficacy Assessment: The primary endpoint, typically 24-hour cough frequency, is measured objectively using ambulatory cough recorders at baseline and at the end of the treatment period. Secondary endpoints may include cough severity (Visual Analog Scale) and quality of life (Leicester Cough Questionnaire).[15][25]

-

Safety Monitoring: Adverse events are recorded throughout the study, with particular attention to taste-related disturbances.[15][21]

-

Data Analysis: Statistical analysis (e.g., ANCOVA) is used to compare the change in cough frequency between the treatment and placebo groups.[15]

Caption: Workflow of a Randomized Controlled Trial for a P2X3 Antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanosensitive ATP Release Maintains Proper Mucus Hydration of Airways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanosensitive ATP release maintains proper mucus hydration of airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. ATP release from human airway epithelial cells studied using a capillary cell culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inflammation Promotes Airway Epithelial ATP Release via Calcium-Dependent Vesicular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scholarly Article or Book Chapter | Physiological Regulation of ATP Release at the Apical Surface of Human Airway Epithelia | ID: th83m6925 | Carolina Digital Repository [cdr.lib.unc.edu]

- 12. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 14. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trial | Medicines Awareness Service [medicinesresources.nhs.uk]

- 17. researchgate.net [researchgate.net]

- 18. First-in-class P2X3 receptor antagonist shows promise for chronic cough treatment - Medical Conferences [conferences.medicom-publishers.com]

- 19. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]

- 20. researchgate.net [researchgate.net]

- 21. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 23. publications.ersnet.org [publications.ersnet.org]

- 24. benchchem.com [benchchem.com]

- 25. Efficacy of gefapixant, a P2X3 antagonist, for lung cancer-related cough: a case report - PMC [pmc.ncbi.nlm.nih.gov]

Sivopixant's High Selectivity for P2X3 over P2X2/3 Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sivopixant (S-600918) is a potent and highly selective antagonist of the P2X3 receptor, which has been investigated for the treatment of refractory or unexplained chronic cough.[1][2][3] A key feature of this compound's pharmacological profile is its pronounced selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. This selectivity is clinically significant, as the P2X3 receptor is a key mediator of the cough reflex, while the P2X2/3 receptor has been implicated in taste disturbances, a common adverse effect of less selective P2X antagonists like Gefapixant.[1][4][5][6][7][8]

This technical guide provides an in-depth analysis of this compound's receptor selectivity, presenting quantitative data, relevant signaling pathways, and the experimental methodologies used to characterize this important therapeutic candidate.

Quantitative Data: Receptor Antagonist Potency

The selectivity of this compound for P2X3 over P2X2/3 receptors has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The following table summarizes these values and provides a comparison with Gefapixant, a less selective P2X3 receptor antagonist.

| Compound | Receptor Target | IC50 (nM) | Selectivity (P2X2/3 IC50 / P2X3 IC50) |

| This compound | P2X3 | 4.2 [6][7][8][9] | ~262-fold |

| P2X2/3 | 1100 [6][7][8][9] | ||

| Gefapixant | P2X3 | 30 [6][7][8] | ~3 to 8-fold [6][7][8] |

| P2X2/3 | 100-250 [6][7][8] |

Table 1: Comparative IC50 values of this compound and Gefapixant at P2X3 and P2X2/3 receptors.

The data clearly illustrates that this compound is a highly potent antagonist of the P2X3 receptor, with an IC50 in the low nanomolar range.[6][7][8][9] More importantly, it demonstrates a significantly lower potency against the P2X2/3 receptor, resulting in a selectivity ratio of approximately 262-fold.[6][7][8][9] This high degree of selectivity is a distinguishing feature of this compound compared to first-generation P2X3 antagonists.

Signaling Pathways and Rationale for Selectivity

P2X receptors are ATP-gated ion channels that are expressed on the terminals of primary afferent sensory neurons.[10] When activated by extracellular ATP, these channels open, allowing an influx of cations (primarily Na+ and Ca2+), which leads to membrane depolarization and the initiation of a nerve impulse.[11][12]

The differential expression and function of P2X3 and P2X2/3 receptors in sensory neurons provide the rationale for developing selective antagonists.

-

P2X3 Receptors in Cough: Homomeric P2X3 receptors are predominantly expressed on sensory nerve fibers (Aδ and C fibers) in the airways.[8] ATP released in the airways during inflammation or irritation can activate these receptors, triggering the cough reflex.[8]

-

P2X2/3 Receptors in Taste: Heteromeric P2X2/3 receptors are implicated in taste perception in taste buds.[6][7][8] Blockade of these receptors can lead to taste-related adverse effects, such as dysgeusia (taste disturbance).[1][5]

This compound's high selectivity for P2X3 allows it to effectively block the cough reflex at therapeutic concentrations while having minimal impact on P2X2/3 receptors, thereby reducing the likelihood of taste disturbances.[6][7][8]

Experimental Protocols

The determination of this compound's selectivity for P2X3 versus P2X2/3 receptors involves in vitro functional assays that measure the ability of the compound to inhibit receptor activation. A common method is the calcium flux assay using a fluorometric imaging plate reader (FLIPR) or similar technology.[13]

General Protocol for Calcium Flux Assay

This protocol provides a generalized workflow for assessing the antagonist activity of a compound like this compound at P2X receptors expressed in a recombinant cell line (e.g., HEK293 cells).

-

Cell Culture and Plating:

-

HEK293 cells stably expressing either human P2X3 or P2X2/3 receptors are cultured under standard conditions.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The incubation is typically performed for 30-60 minutes at 37°C.

-

-

Compound Incubation:

-

After dye loading, the cells are washed to remove excess dye.

-

Serial dilutions of this compound (or other test compounds) are prepared and added to the wells.

-

The plates are incubated with the compound for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

-

-

Agonist Stimulation and Signal Detection:

-

The microplate is placed in a FLIPR instrument.

-

An agonist, such as α,β-methylene ATP (a stable ATP analog), is added to the wells to activate the P2X receptors. The concentration of the agonist is typically chosen to be at or near its EC80 value to ensure a robust signal.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The percentage of inhibition by the antagonist at each concentration is calculated relative to the response in the absence of the antagonist.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Conclusion

This compound is a next-generation P2X3 receptor antagonist characterized by its high potency and, most notably, its exceptional selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. This selectivity profile is a direct result of targeted drug design aimed at minimizing off-target effects, particularly taste disturbances associated with the blockade of P2X2/3 receptors. The quantitative data from in vitro functional assays confirm a selectivity margin of over 260-fold, which translates to a favorable clinical profile with a reduced incidence of taste-related adverse events.[1][5][6] The development of highly selective antagonists like this compound represents a significant advancement in the pursuit of effective and well-tolerated therapies for refractory chronic cough and other conditions mediated by P2X3 receptor activation.

References

- 1. asthmafoundation.org.nz [asthmafoundation.org.nz]

- 2. This compound - Shionogi - AdisInsight [adisinsight.springer.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. researchgate.net [researchgate.net]

- 6. qdcxjkg.com [qdcxjkg.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Randomised trial of the P2X3 receptor antagonist this compound for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 11. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High throughput functional assays for P2X receptors [pubmed.ncbi.nlm.nih.gov]

Sivopixant (S-600918): A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivopixant, also known as S-600918, is a potent and highly selective, orally administered small molecule antagonist of the P2X3 receptor.[1] Developed by Shionogi, it is under investigation for its therapeutic potential in treating refractory or unexplained chronic cough (RCC/UCC).[1][2] The P2X3 receptor, an ATP-gated ion channel, is a key component in the sensory pathways that initiate the cough reflex.[3][4] this compound's pharmacological profile is distinguished by its high selectivity for the P2X3 receptor homotrimer over the P2X2/3 heterotrimer, which is implicated in taste disturbances, a common side effect of less selective P2X3 antagonists.[5][6] This document provides an in-depth technical overview of the pharmacological properties of this compound, compiling data from preclinical and clinical studies.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective antagonist of the purinergic P2X3 receptor.[1] These receptors are ATP-gated ion channels predominantly expressed on sensory afferent nerve fibers (Aδ and C fibers) that innervate the airways.[3][4]

1.1. Role of P2X3 in the Cough Reflex Inflammation, irritation, or injury in the airways can lead to the release of extracellular adenosine (B11128) triphosphate (ATP). This ATP binds to and activates P2X3 receptors on sensory nerve endings. Activation of these channels leads to cation influx, depolarization of the neuronal membrane, and the initiation of an action potential. This signal is transmitted to the brainstem's cough center, triggering the cough reflex.[3] In chronic cough, these pathways are often hypersensitized.

1.2. Antagonistic Action of this compound this compound binds to the P2X3 receptor, preventing ATP from activating the ion channel. By blocking this initial step in the sensory signaling cascade, this compound reduces the activation of cough-evoking nerves, thereby decreasing cough frequency and severity.[7]

1.3. Receptor Selectivity and Taste Disturbance P2X3 receptors can exist as homotrimers (three P2X3 subunits) or as heterotrimers with the P2X2 subunit (P2X2/3). While P2X3 homotrimers are central to the cough reflex, P2X2/3 heterotrimers are highly expressed in taste bud cells and are implicated in taste perception.[4][6] Less selective P2X3 antagonists, such as Gefapixant, inhibit both receptor types, leading to a high incidence of taste-related adverse events like dysgeusia (taste distortion).[6][8] this compound was specifically developed for high selectivity towards the P2X3 homotrimer, thereby minimizing interaction with the P2X2/3 heterotrimer and reducing the likelihood of taste disturbances.[5][6]

Pharmacodynamics

2.1. Receptor Binding Affinity and Selectivity Structure-activity relationship studies have demonstrated this compound's highly selective antagonistic activity.[3][4] Its potency is significantly greater for the target P2X3 receptor compared to the P2X2/3 receptor associated with taste. The molecular basis for this high affinity and selectivity is attributed to a tri-symmetric allosteric binding site located near the upper vestibule of the P2X3 homotrimer.[5][8][9]

Table 1: In Vitro Receptor Antagonist Potency

| Receptor Subtype | IC50 Value | Source(s) |

|---|---|---|

| P2X3 | 4.2 nM | [3][4][6] |

| P2X2/3 | 1100 nM | [3][4][6] |

| Selectivity Ratio (P2X2/3 / P2X3) | ~262-fold | |

This selectivity profile is substantially higher than that of the first-generation antagonist Gefapixant, which exhibits only three- to eight-fold selectivity.[4]

Clinical Pharmacology

This compound has been evaluated in Phase 2 clinical trials for its efficacy and safety in patients with refractory or unexplained chronic cough.

3.1. Efficacy

A Phase 2a proof-of-concept, crossover study and a larger Phase 2b parallel-group, dose-ranging study have provided key insights into the clinical efficacy of this compound.

Table 2: Summary of Efficacy Results from Phase 2a Clinical Trial

| Endpoint | This compound (150 mg/day) | Placebo | Placebo-Adjusted Difference | p-value | Source(s) |

|---|---|---|---|---|---|

| Change in Daytime Hourly Coughs | -54.1% | -33.0% | -31.6% | 0.0546 | [3][6][10] |

| Change in 24-Hour Hourly Coughs | -52.6% | -31.4% | -30.9% | 0.0386 | [10][11] |

| Change in Cough Severity (VAS, mm) | -18.8 mm | -12.4 mm | -6.4 mm | 0.1334 | [4][11] |

| LCQ Total Score Responders (>1.3 pt increase) | 58.1% | 35.5% | N/A | N/A |[4] |

In the Phase 2b trial, this compound did not meet the primary endpoint of a statistically significant change from baseline in 24-hour cough frequency compared to placebo across all doses.[2][12] However, a dose-dependent effect was observed, with the 300 mg dose showing the greatest numerical improvements in cough frequency and patient-reported outcomes, including cough severity.[2][13]

Table 3: Key Efficacy Results from Phase 2b Clinical Trial (4 Weeks)

| Endpoint | This compound 50 mg | This compound 150 mg | This compound 300 mg | Source(s) |

|---|---|---|---|---|

| Placebo-Adjusted Change in 24-h Coughs | +13.17% (p=0.3532) | -1.77% (p=0.8935) | -12.47% (p=0.3241) | [2][12] |

| Placebo-Adjusted Change in Cough Severity (VAS, mm) | +1.75 mm (p=0.5854) | -1.21 mm (p=0.7056) | -6.55 mm (p=0.0433) | [12][13] |

| LCQ Total Score Responders (>1.3 pt increase) - Odds Ratio vs Placebo | N/A | N/A | 2.21 (p=0.0227) | [13] |

| Patient Global Impression of Change (% reporting improvement) | 61.3% | 78.3% | 86.8% |[2][12] |

3.2. Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[13] The most notable safety finding, consistent with the P2X3 antagonist class, is the occurrence of taste-related adverse events. However, owing to its high selectivity, the incidence is lower compared to other agents in the class.

Table 4: Incidence of Key Adverse Events (AEs)

| Event | Phase 2a (150 mg) | Phase 2b (50 mg) | Phase 2b (150 mg) | Phase 2b (300 mg) | Placebo | Source(s) |

|---|---|---|---|---|---|---|

| Any Treatment-Emergent AE (TEAE) | 35.5% | 25.7% | 32.0% | 49.0% | 20.6% - 29.0% | [2][3][12] |

| Treatment-Related AEs | 12.9% | N/A | N/A | N/A | 3.2% | [3][10] |

| Any Taste-Related TEAE | 6.5% (mild) | 2.0% | 13.6% | 33.0% | 2.9% | [10][13] |

| Discontinuation due to Taste AE | 0% | 0% | 0% | 1.0% (ageusia) | 0% |[13] |

In the Phase 2b study, most taste-related TEAEs were mild to moderate, reversible, and occurred within the first week of treatment.[2][13] Other reported treatment-related AEs in the Phase 2a study included single instances of oral hypoesthesia and drug-induced liver injury.[3][4]

Pharmacokinetics

This compound has been described as having a favorable pharmacokinetic profile.[3][4][6] Studies in healthy male subjects have shown that it exhibits more than dose-proportional pharmacokinetics with multiple dosing.[14] Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life from human studies are not extensively published in the reviewed literature.

Experimental Protocols

5.1. In Vitro Selectivity Determination The high affinity and selectivity of this compound were elucidated through a combination of advanced molecular biology and electrophysiology techniques.[5][8][9]

-

Chimera Construction: Chimeric receptors were created by swapping domains between human P2X2 and P2X3 receptors to identify the specific regions responsible for this compound binding and selectivity.

-

Site-Directed Mutagenesis: Specific amino acid residues within the P2X3 receptor were mutated to pinpoint the key residues that form the binding pocket.

-

Whole-Cell Patch-Clamp Electrophysiology: This technique was used to measure the ion channel activity of wild-type and mutated P2X3 and P2X2/3 receptors in response to ATP, and to quantify the inhibitory effect (IC50) of this compound.

-

Metadynamics and Covalent Occupation: Computational and chemical probe techniques were used to model the binding site and confirm the allosteric mechanism of inhibition.[5][8][9]

5.2. Clinical Trial Methodology (Phase 2a)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, two-period crossover study.[6][10]

-

Participants: 31 adult patients with refractory or unexplained chronic cough.[10]

-

Intervention: Patients received this compound (150 mg) or a matching placebo orally once daily for 2 weeks. This was followed by a 2-3 week washout period, after which patients crossed over to the other treatment arm for another 2 weeks.[6][10]

-

Primary Endpoint: The placebo-adjusted ratio of the average number of coughs per hour during the daytime after 2 weeks of treatment compared to baseline.[3][10]

-

Key Secondary Endpoints: Change in 24-hour cough frequency, cough severity Visual Analog Scale (VAS), and Leicester Cough Questionnaire (LCQ) score.[15]

-

Cough Monitoring: Coughs were objectively measured using an ambulatory acoustic cough monitor (e.g., VitaloJAK).[15]

Conclusion